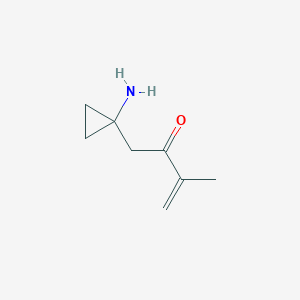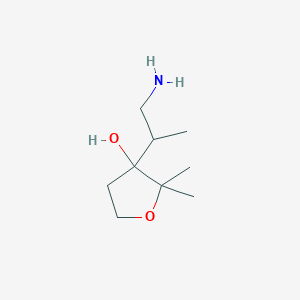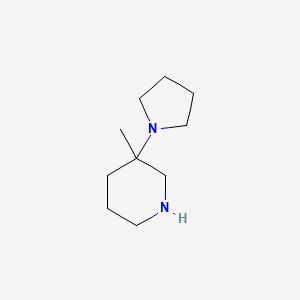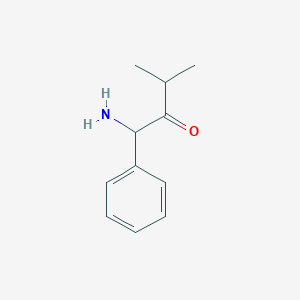
1,1,1-Trichloro-3-(methylamino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloro-3-(methylamino)propan-2-ol is an organic compound with the molecular formula C4H8Cl3NO and a molecular weight of 192.47 g/mol . This compound is characterized by the presence of three chlorine atoms, a methylamino group, and a hydroxyl group attached to a propane backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-3-(methylamino)propan-2-ol can be synthesized through a multi-step process involving the reaction of 1,1,1-trichloroacetone with methylamine . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to distillation and purification processes to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trichloro-3-(methylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,1,1-Trichloro-3-(methylamino)propan-2-ol is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the manufacturing of specialty chemicals and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trichloro-3-(methylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through the binding to receptors or enzymes, leading to changes in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloro-3-(propylamino)propan-2-ol: Similar structure but with a propylamino group instead of a methylamino group.
3-(Methylamino)-1-propanol: Lacks the trichloro substitution, making it less reactive in certain chemical reactions.
Uniqueness
1,1,1-Trichloro-3-(methylamino)propan-2-ol is unique due to the presence of three chlorine atoms, which significantly influence its reactivity and chemical behavior. This makes it a valuable compound in various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C4H8Cl3NO |
|---|---|
Peso molecular |
192.47 g/mol |
Nombre IUPAC |
1,1,1-trichloro-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C4H8Cl3NO/c1-8-2-3(9)4(5,6)7/h3,8-9H,2H2,1H3 |
Clave InChI |
OCRQZETYESAYCR-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid](/img/structure/B13167846.png)



![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)






